In-Depth Technical Guide to 1-Isopropylimidazole
In-Depth Technical Guide to 1-Isopropylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-isopropylimidazole, a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and as a building block for pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential role in biological systems. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.
Introduction
1-Isopropylimidazole, also known as 1-(propan-2-yl)-1H-imidazole, is an organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position. Its unique combination of steric and electronic properties makes it a valuable intermediate and ligand in a variety of chemical transformations. The imidazole moiety is a key structural feature in many biologically active molecules, making 1-isopropylimidazole a compound of interest for drug discovery and development. This guide aims to be a thorough resource for professionals working with or considering the use of this compound.
Chemical and Physical Properties
1-Isopropylimidazole is a colorless to light yellow transparent liquid.[1][2] Its key properties are summarized in the tables below.
Table 1: Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 4532-96-1 | [2] |
| Molecular Formula | C₆H₁₀N₂ | [2] |
| Molecular Weight | 110.16 g/mol | [1] |
| Canonical SMILES | CC(C)N1C=CN=C1 | [2] |
| InChIKey | IPIORGCOGQZEHO-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 104 °C at 7 mmHg | [1] |
| Density | 0.97 g/cm³ | [1] |
| Refractive Index | 1.4800 to 1.4840 | [1] |
| pKa | 7.15 ± 0.20 (Predicted) | [2] |
| LogP | 0.67 | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Safety and Handling
1-Isopropylimidazole is classified as a combustible liquid and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a dry, well-ventilated place and kept cool.
Table 3: Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation | [3] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403 + P235: Store in a well-ventilated place. Keep cool. | [3] |
Experimental Protocols
Synthesis of 1-Isopropylimidazole via N-Alkylation
The most common method for the synthesis of 1-isopropylimidazole is the N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane. A general, detailed protocol is provided below.[1]
Materials:
-
Imidazole (10 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Sodium hydroxide (NaOH), solid (15 mmol)
-
2-Bromopropane (15 mmol)
-
Water (50 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Methanol (MeOH)
Procedure:
-
Dissolve imidazole (10 mmol) in 10 mL of DMSO in a round-bottom flask.
-
Add solid NaOH (15 mmol) to the solution, resulting in a light yellow suspension.
-
Stir the suspension at room temperature for 1.5 hours.
-
Add 2-bromopropane (15 mmol) to the reaction mixture.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, add 50 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the product by column chromatography on silica gel using a mobile phase of MeOH:EtOAc (5:95, v/v) to obtain 1-isopropylimidazole as a yellow oil.
Applications
1-Isopropylimidazole is a versatile compound with applications in several areas of chemistry.
Organic Synthesis and Pharmaceuticals
It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2] The imidazole ring is a common motif in many biologically active compounds, and the isopropyl group can influence the molecule's lipophilicity and steric profile, which are important for its pharmacokinetic and pharmacodynamic properties.
Catalysis
1-Isopropylimidazole can be used as a ligand in metal-catalyzed reactions. For instance, it can be a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals used in cross-coupling reactions like the Sonogashira coupling.[4][5] The general workflow for a Sonogashira coupling is depicted below.
Role in Signaling Pathways: An Area of Investigation
While the imidazole scaffold is prevalent in many molecules that interact with biological signaling pathways, the specific role of 1-isopropylimidazole itself is not well-documented in publicly available literature. However, based on the known activities of related compounds, we can infer potential areas of interest for future research.
Protein Kinase Inhibition
Numerous imidazole-based compounds have been investigated as protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The imidazole core can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The N-alkyl substituent, in this case, the isopropyl group, can influence the selectivity and potency of the inhibitor by interacting with hydrophobic regions of the binding site. Molecular docking studies could be employed to predict the binding affinity of 1-isopropylimidazole to various kinase targets.
G-Protein Coupled Receptor (GPCR) Modulation
The imidazole ring is also a component of endogenous ligands for some GPCRs (e.g., histamine). While there is no direct evidence, it is plausible that N-alkylimidazoles could be explored as modulators of GPCR activity. Structure-activity relationship studies on a series of N-alkylimidazoles could elucidate the impact of the alkyl chain length and branching on receptor binding and functional activity.
Further research, including in-silico screening and in-vitro assays, is necessary to determine if 1-isopropylimidazole has any direct and significant role in specific signaling pathways.
Conclusion
1-Isopropylimidazole is a readily synthesizable compound with a well-defined set of chemical and physical properties. Its utility as a building block in organic synthesis and as a potential ligand in catalysis is evident. While its direct role in biological signaling pathways remains to be elucidated, the prevalence of the imidazole scaffold in bioactive molecules suggests that 1-isopropylimidazole and its derivatives are promising candidates for further investigation in drug discovery and chemical biology. This guide provides a solid foundation for researchers and scientists to understand and utilize this versatile compound in their work.
References
- 1. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]




